N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide
Description
N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole scaffold linked via a carboxamide bond to a 2-methyl-1,3-dioxoisoindolin-5-yl group. The benzo[d]thiazole moiety is a privileged structure in medicinal chemistry, known for its diverse biological activities, including kinase inhibition and anti-cancer properties . The 1,3-dioxoisoindolinyl substituent introduces an electron-withdrawing group, which may enhance metabolic stability and influence binding interactions with biological targets.
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c1-20-16(22)11-4-3-10(7-12(11)17(20)23)19-15(21)9-2-5-13-14(6-9)24-8-18-13/h2-8H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHITVWIQNYSYMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions
Isoindolinone Synthesis: The isoindolinone core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Benzothiazole Introduction: The benzothiazole ring can be introduced via a condensation reaction between 2-aminothiophenol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups such as halides or amines.
Scientific Research Applications
N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide with structurally analogous benzothiazole and imidazothiazole derivatives, focusing on structural variations, synthetic routes, and biological implications.
Structural and Functional Group Comparisons
Key Observations:
Core Heterocycle Differences: The target compound’s benzo[d]thiazole core is distinct from imidazo[2,1-b]thiazole derivatives (e.g., ND-11503), which exhibit anti-proliferative activity via different mechanisms . Substituents on the carboxamide nitrogen critically modulate activity. For example, 8l’s 4-chlorophenyl group enhances lipophilicity, whereas the target compound’s isoindolinone group introduces polarity, possibly improving solubility .
Substituent Impact on Activity :
- Electron-Withdrawing Groups : The 1,3-dioxoisoindolinyl group in the target compound may stabilize the molecule’s conformation through intramolecular hydrogen bonding, a feature absent in 8l and ND-11503. This could enhance metabolic stability compared to chlorophenyl or alkyl-substituted analogs .
- Anti-Cancer Activity : Imidazothiazole carbohydrazides (e.g., ’s compound) induce apoptosis via reactive oxygen species (ROS) generation, while benzo[d]thiazole carboxamides (e.g., 8l) target Hsp90, a chaperone protein critical in cancer cell survival . The target compound’s mechanism remains speculative but may align with Hsp90 inhibition due to structural similarities.
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | 8l (Chlorophenyl analog) | ND-11503 (Imidazothiazole) |
|---|---|---|---|
| LogP (Predicted) | ~2.5 (moderate polarity) | ~3.8 (highly lipophilic) | ~3.0 |
| Solubility | Improved (polar isoindolinone) | Low (chlorophenyl) | Moderate (alkyl groups) |
| Metabolic Stability | High (electron-withdrawing) | Moderate (aryl hydrolysis) | Low (imidazole oxidation) |
Implications : The target compound’s balanced logP and solubility may enhance oral bioavailability compared to 8l and ND-11503. Its metabolic stability could reduce first-pass metabolism, extending half-life .
Biological Activity
N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by recent research findings and data tables.
Chemical Structure and Synthesis
The compound features both an isoindolinone and a benzothiazole moiety, which are known for their significant biological activities. The synthesis typically involves reaction pathways that allow for functional group modifications, enhancing its biological properties.
Synthetic Route
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Combining isoindolinone derivatives with benzothiazole carboxylic acids.
- Substitution Reactions : Electrophilic or nucleophilic substitutions to introduce new substituents onto the aromatic rings.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Anticancer Activity
Recent studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of benzothiazole have demonstrated cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.
Table 1: Inhibitory Concentration (IC50) Values Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-436 (Breast Cancer) | 10.70 |
| Compound B | A549 (Lung Cancer) | 8.90 |
| This compound | TBD |
In vitro studies using MTT assays have indicated that similar compounds can effectively induce apoptosis in cancer cells by disrupting cell cycle progression and triggering apoptotic pathways .
The mechanisms underlying the biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes crucial for tumor growth and survival.
- Induction of Apoptosis : By activating caspase pathways or altering mitochondrial membrane potential.
Study 1: Anticancer Efficacy
A study focused on a series of isoindoline derivatives demonstrated significant anticancer activity against breast cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics like Olaparib .
Study 2: Antimicrobial Evaluation
In another study evaluating benzothiazole derivatives, compounds were tested against various infectious agents but showed variable results in antimicrobial efficacy. This suggests that while some derivatives demonstrate potential, further optimization is necessary for enhanced activity .
Q & A
Q. What synthetic methodologies are optimal for preparing N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide?
The synthesis typically involves multi-step reactions starting from benzo[d ]thiazole-6-carboxylic acid derivatives and functionalized isoindolinones. Key steps include:
- Coupling reactions : Use of carbodiimide coupling reagents (e.g., EDC or DCC) to form the amide bond between the benzo[d ]thiazole and isoindolinone moieties.
- Cyclization : Acid- or base-mediated cyclization to form the 1,3-dioxoisoindolin-5-yl group .
- Purification : Column chromatography or recrystallization to isolate the product. Reaction conditions (solvent, temperature, catalyst) should be optimized to avoid side products like over-alkylation or hydrolysis of the dioxoisoindolinone ring .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and absence of impurities.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- X-ray crystallography : For unambiguous confirmation of the 3D structure, particularly the orientation of the carboxamide linkage and dioxoisoindolinone ring .
Advanced Research Questions
Q. How can crystallographic refinement tools like SHELX improve structural analysis of this compound?
SHELX programs (e.g., SHELXL) are critical for refining crystal structures:
- High-resolution data : Use SHELXL to model anisotropic displacement parameters for non-hydrogen atoms, ensuring accurate bond lengths and angles.
- Twinned crystals : Apply the TWIN/BASF commands in SHELXL to resolve overlapping reflections in cases of pseudo-merohedral twinning .
- Validation : Cross-check refined structures with tools like PLATON or CCDC Mercury to detect steric clashes or hydrogen-bonding inconsistencies .
Q. What strategies resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?
Contradictions often arise from assay conditions or off-target effects. Mitigate these by:
- Dose-response profiling : Test the compound across a wide concentration range (nM–µM) to distinguish specific inhibition from nonspecific cytotoxicity.
- Selectivity screening : Use kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions.
- Cell-line specificity : Compare activity in isogenic cell lines (e.g., wild-type vs. kinase-mutant) to confirm mechanism .
Q. How can molecular docking predict the compound’s interaction with biological targets like GSK-3β?
- Target preparation : Retrieve the GSK-3β structure (PDB ID: 1Q3D) and prepare it by adding hydrogen atoms and optimizing charges.
- Ligand preparation : Generate low-energy conformers of the compound using OMEGA or CONFLEX.
- Docking simulations : Use AutoDock Vina or Glide to assess binding affinity and pose stability. Focus on hydrogen bonds between the carboxamide group and Lys85/Asp200 residues .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Pharmacokinetics : Administer the compound to Sprague-Dawley rats via oral gavage or IV injection. Collect plasma samples at intervals (0–24h) for LC-MS/MS analysis of , , and half-life .
- Efficacy : Use xenograft models (e.g., K562 leukemia cells in nude mice) to assess tumor regression. Monitor toxicity via histopathology and serum biochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
